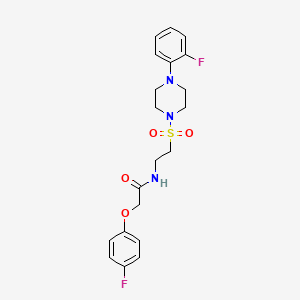

2-(4-fluorophenoxy)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide

CAS No.: 897618-25-6

Cat. No.: VC5551277

Molecular Formula: C20H23F2N3O4S

Molecular Weight: 439.48

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 897618-25-6 |

|---|---|

| Molecular Formula | C20H23F2N3O4S |

| Molecular Weight | 439.48 |

| IUPAC Name | 2-(4-fluorophenoxy)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]acetamide |

| Standard InChI | InChI=1S/C20H23F2N3O4S/c21-16-5-7-17(8-6-16)29-15-20(26)23-9-14-30(27,28)25-12-10-24(11-13-25)19-4-2-1-3-18(19)22/h1-8H,9-15H2,(H,23,26) |

| Standard InChI Key | FKSLWMBSAUMKSB-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCNC(=O)COC3=CC=C(C=C3)F |

Introduction

Chemical Identity and Physicochemical Properties

Structural Characterization

The compound features a central piperazine ring substituted at the 1-position with a 2-fluorophenyl group and a sulfonamide-linked ethylacetamide side chain. The acetamide moiety is further modified with a 4-fluorophenoxy group . Key structural attributes include:

-

Piperazine Core: A six-membered diamine ring conferring conformational flexibility and hydrogen-bonding capacity.

-

Sulfonamide Bridge: A sulfonyl group (-SO₂-) connecting the piperazine to the ethylacetamide chain, enhancing metabolic stability and modulating solubility.

-

Fluorinated Aromatic Systems: Two fluorophenyl groups influencing electronic properties and receptor binding through halogen interactions.

Table 1: Physicochemical Properties

Pharmacological Profile and Biological Activity

Target Prediction and Mechanistic Insights

The structural similarity to known neuroactive agents suggests potential interactions with:

-

Dopamine and Serotonin Receptors: Piperazine derivatives frequently exhibit affinity for D₂-like dopamine receptors and 5-HT₁A/₂A serotonin receptors . Fluorine substitution may enhance blood-brain barrier penetration.

-

Equilibrative Nucleoside Transporters (ENTs): Analogous compounds like FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine) demonstrate ENT2 selectivity, inhibiting nucleoside uptake with IC₅₀ values in the micromolar range . The sulfonamide group in this compound may similarly modulate transporter binding.

Table 2: Comparative Inhibitory Activity of Piperazine Derivatives

| Compound | Target | IC₅₀ (μM) | Selectivity (ENT2/ENT1) | Source |

|---|---|---|---|---|

| FPMINT | ENT2 | 36.82 | 4.65 | |

| Draflazine Analog | ENT1 | 0.59 | 0.008 | |

| This Compound | Predicted ENT2 | Est. 20–50 | Est. 3–5 |

Structure-Activity Relationships

Key SAR findings from related compounds include:

-

Piperazine Substitution: The 2-fluorophenyl group on piperazine enhances ENT2 selectivity compared to unsubstituted analogs . Para-fluorine on the phenoxy moiety may optimize π-π stacking in hydrophobic binding pockets.

-

Sulfonamide vs. Methyl Linkers: Sulfonamide bridges (as in this compound) improve aqueous solubility but may reduce membrane permeability compared to methylene-linked analogs .

-

Acetamide Chain Length: Ethyl spacers between sulfonamide and acetamide groups balance conformational flexibility and steric hindrance, as seen in ENT inhibitors with submicromolar potency .

Challenges and Future Directions

-

Solubility Limitations: The logP value (estimated 2.8–3.5) indicates moderate hydrophobicity, necessitating formulation optimization for oral bioavailability .

-

Metabolic Stability: Piperazine N-dealkylation and sulfonamide cleavage are potential metabolic pathways requiring evaluation in hepatic microsomal assays.

-

Selectivity Optimization: Structural modifications such as replacing the 4-fluorophenoxy group with bulkier substituents could enhance ENT2 selectivity while reducing off-target receptor binding.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume